molecular formula C11H13N3O B1602517 4-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 895010-58-9

4-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B1602517
CAS No.: 895010-58-9
M. Wt: 203.24 g/mol
InChI Key: SXSXFYAJYMOMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine is a pyrazole derivative featuring a 2-methoxyphenyl substituent at position 4 and a methyl group at position 2.

Properties

IUPAC Name

4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7-10(11(12)14-13-7)8-5-3-4-6-9(8)15-2/h3-6H,1-2H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSXFYAJYMOMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586485
Record name 4-(2-Methoxyphenyl)-5-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895010-58-9
Record name 4-(2-Methoxyphenyl)-5-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation and Cyclization Approach

A common method involves the condensation of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone intermediate. Subsequent cyclization with methylating agents such as methyl iodide or methyl sulfonates leads to the formation of the 3-methyl-pyrazole ring system.

  • Reaction Conditions:

    • Solvents: Ethanol or methanol are preferred for solubility and reaction efficiency.
    • Temperature: Typically reflux conditions (60–80°C) to promote cyclization.
    • Time: Several hours to ensure complete conversion.
  • Advantages:

    • Straightforward and scalable.
    • Good control over substitution pattern.

Amination via Pd-Mediated Coupling

Palladium-catalyzed amination techniques have been employed to introduce the amino group selectively at the 5-position of the pyrazole ring. This method allows for mild reaction conditions and high functional group tolerance.

  • Catalysts: Pd(0) complexes with phosphine ligands.
  • Reagents: Aminating agents such as ammonia equivalents or amines.
  • Solvents: Polar aprotic solvents like DMF or dioxane.
  • Temperature: Moderate heating (80–120°C).

This approach is advantageous for synthesizing analogues with diverse substituents.

Oxidative Dehydrogenative Coupling (ODC)

Recent research has demonstrated the use of oxidative dehydrogenative coupling to modify pyrazol-5-amine derivatives selectively. Using catalytic systems such as iodine with tert-butyl hydroperoxide (TBHP) or copper salts, the pyrazole ring undergoes oxidation and coupling reactions that can be harnessed for functionalization steps in the synthesis.

  • Catalytic System: Iodine (I2) and TBHP or CuI with ligands like 1,10-phenanthroline.
  • Solvents: Ethanol found optimal for yields up to 86%.
  • Temperature: Around 50°C for efficient conversion.

This method is valuable for constructing complex pyrazole derivatives with high bond-forming efficiency.

Industrial Scale Preparation and Process Optimization

Industrial synthesis of this compound involves optimization of reaction parameters such as temperature, solvent choice, and purification steps to maximize yield and purity.

  • Purification: Crystallization from solvents like ethanol or toluene, washing with aqueous sodium bicarbonate or sodium chloride solutions to remove impurities.
  • Drying: Air oven drying at moderate temperatures (40–50°C) for extended periods (15–20 hours) to obtain stable solid forms.
  • Yield: Processes have been reported to achieve yields up to 90% in related pyrazole derivatives.

Summary Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Typical Yield (%) Notes
Condensation of 2-methoxybenzaldehyde with hydrazine + methylation 2-Methoxybenzaldehyde, hydrazine hydrate, methyl iodide, EtOH, reflux Simple, scalable 70–85 Requires careful control of temperature
Pd-Mediated Amination Pd(0) catalyst, amine source, DMF or dioxane, 80–120°C Selective amination, functional group tolerance 60–75 Useful for analogues synthesis
Oxidative Dehydrogenative Coupling I2 + TBHP or CuI + ligand, EtOH, 50°C Mild conditions, high bond-forming efficiency Up to 86 Enables selective functionalization
Industrial Process with Lawesson's Reagent (for related pyrazole derivatives) Lawesson's reagent, acetic acid, toluene, controlled cooling and washing High purity, scalable Up to 90 Multi-step, involves protecting groups

Research Findings and Notes

  • The use of Lawesson's reagent for cyclization has been demonstrated to improve purity and yield over traditional cyclizing agents like phosphorus oxychloride, which can cause loss of purity and yield.
  • Oxidative dehydrogenative coupling offers a novel approach to selectively functionalize pyrazol-5-amines, which can be adapted for the preparation of substituted pyrazole derivatives, including this compound.
  • Industrial processes emphasize controlled crystallization and purification steps, including washing with aqueous sodium bicarbonate and sodium chloride solutions, followed by drying under mild conditions to ensure product stability and quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 4-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine exhibit various biological activities, including:

  • Anticancer Activity : Several studies have evaluated its cytotoxic effects against different cancer cell lines. For instance, derivatives have shown selective activity against liver cancer (HEPG2) and breast cancer (MCF) cell lines with IC50 values ranging from 60 nM to 580 nM .
  • Anti-inflammatory Properties : The compound's structure may confer anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases.
  • CNS Disorders : There is ongoing research into its potential as an allosteric modulator for G-protein-coupled receptors (GPCRs), which are critical targets in treating central nervous system disorders .

Table 1: Cytotoxicity Data of Pyrazole Derivatives

Compound NameCancer Cell LineIC50 (nM)Notes
4aHEPG2428Selective activity
4bMCF580Broad-spectrum activity
4cNUGC60High potency against gastric cancer

These findings illustrate the compound's potential as an effective anticancer agent, warranting further exploration into its mechanisms of action and therapeutic applications .

Interaction Studies

Understanding how this compound interacts with biological systems is essential for elucidating its pharmacological profile. Interaction studies focus on binding affinities to various targets, which can inform drug design strategies aimed at enhancing efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and the nature of the substituents. For example, it may inhibit certain kinases or interact with receptor proteins, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their structural differences are summarized below:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features Reference
4-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine 2-methoxyphenyl (C4), methyl (C3) ~217.25* Ortho-methoxy group may enhance steric hindrance and π-stacking interactions. -
4-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine 3-methoxyphenyl (C4), methyl (C1) 203.24 Meta-methoxy group alters electronic distribution; methyl at N1 affects tautomerism.
4-(4-Chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine 4-chlorophenyl (C4), 2-methylphenyl (N1) - Chlorine substituent increases lipophilicity; dual aromatic groups enhance rigidity.
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine 4-methoxyphenyl (N1), phenyl (C3) 265.32 Para-methoxy group improves solubility; phenyl at C3 may enhance target binding.
3-Methyl-1-phenyl-1H-pyrazol-5-amine Phenyl (N1), methyl (C3) 173.21 Simplest analog; lacks methoxy group, reducing steric and electronic complexity.

*Calculated based on molecular formula (C11H13N3O).

Key Observations :

  • Substituent Position : The ortho-methoxy group in the target compound may confer distinct steric and electronic properties compared to meta- or para-substituted analogs. For example, 4-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (meta-substitution) shows reduced molecular weight and altered tautomeric stability .
  • Tautomerism : Methyl substitution at N1 (as in ) stabilizes the pyrazole ring, affecting hydrogen-bonding capacity .

Biological Activity

4-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Overview of Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound demonstrates significant antimicrobial properties against various pathogens. In vitro studies have shown effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for some derivatives .
  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects against different cancer cell lines. Notably, derivatives of this compound have shown selective cytotoxicity, with IC50 values indicating potent activity against liver cancer (HEPG2) and breast cancer (MCF) cell lines, with values as low as 60 nM reported in some studies .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain kinases or interact with receptor proteins, altering cellular signaling pathways. This mechanism is pivotal in mediating its anticancer effects.

Antimicrobial Evaluation

A study assessed the antimicrobial efficacy of various pyrazole derivatives, including this compound. The findings highlighted:

CompoundPathogenMIC (μg/mL)Activity
4aS. aureus0.22Excellent
5aE. coli0.25Excellent
7bPseudomonas aeruginosa0.30Moderate

These results indicate that modifications in the pyrazole structure can enhance antimicrobial potency .

Cytotoxicity Against Cancer Cell Lines

In another study focusing on the cytotoxic effects of pyrazole derivatives, the following data was compiled:

CompoundCancer Cell LineIC50 (nM)Selectivity
4bHEPG2428High
4cMCF580Moderate
6aDLDI890Moderate

The results suggest that structural modifications significantly influence the selectivity and potency of these compounds against various cancer types .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine, and how can their efficiency be optimized?

  • Methodological Answer : The compound is synthesized via cyclization of thiourea analogues or hydrazine derivatives, followed by oxidation and acylation. Key intermediates like 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride are generated in four steps . Optimization involves solvent-free conditions or microwave-assisted reactions to improve yield and scalability . X-ray crystallography is critical for confirming regioisomerism and structural integrity during synthesis .

Q. How is the structural characterization of this compound validated in academic research?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving regioisomeric ambiguity and verifying bond angles/planarity of the pyrazole core. For example, SCXRD confirmed dihedral angles between the pyrazole ring and substituted phenyl groups (e.g., 16.83°–51.68°) . Complementary techniques include 1H^1 \text{H}/13C^{13} \text{C} NMR, IR spectroscopy, and elemental analysis .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Methodological Answer : Standard assays include:

  • Antibacterial : Broth microdilution against Staphylococcus aureus and Escherichia coli (MIC values reported in µg/mL) .
  • Anticancer : MTT assay using human cancer cell lines (e.g., MDA-MB-231) to assess IC50_{50} .
  • Antitubercular : Microplate Alamar Blue assay against Mycobacterium tuberculosis H37Rv .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s pharmacological profile?

  • Methodological Answer :

  • Substituent Variation : Introduce halogen, methoxy, or aryl groups at positions 1, 3, or 5 of the pyrazole core to modulate electron density and steric effects. For example, 4-chloro substitution improved antitubercular activity .
  • Biological Evaluation : Compare derivatives in parallel assays (e.g., CCK1 receptor antagonism, σ1 receptor binding) to identify key pharmacophores .
  • Data Analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects with binding affinity .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions often arise from assay conditions or substituent differences. For example:

  • Antibacterial vs. Anticancer Activity : Pyrazole acyl thiourea derivatives showed antibacterial activity but limited cytotoxicity, suggesting target selectivity .
  • Resolution Strategies :
  • Replicate assays under standardized conditions (e.g., pH, serum concentration).
  • Perform dose-response curves to confirm potency thresholds.
  • Validate target engagement via enzymatic assays (e.g., tubulin polymerization inhibition for antimitotic activity) .

Q. What computational methods are effective for predicting binding modes or pharmacokinetic properties?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like CCK1 receptors or carbonic anhydrase isoforms .
  • ADMET Prediction : Tools like SwissADME assess logP, bioavailability, and CYP450 interactions. For instance, methoxy groups may enhance solubility but reduce metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
4-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.